

Uprosertib: A Technical Guide to a Pan-Akt

Kinase Inhibitor

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Compound of Interest		
Compound Name:	Uprosertib	
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This document provides a comprehensive technical overview of **Uprosertib** (also known as GSK2141795), a potent and selective inhibitor of the serine/threonine protein kinase Akt (Protein Kinase B). It is intended to serve as a detailed resource, summarizing its mechanism of action, preclinical and clinical data, and key experimental methodologies used in its characterization.

Introduction: Targeting a Central Node in Cancer Signaling

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including proliferation, survival, growth, and metabolism.[1][2][3] Dysregulation of this pathway, often through mutations in key components like PI3K and the tumor suppressor PTEN, is a frequent event in tumorigenesis, making it a prime target for cancer therapy.[4][5]

Akt exists in three highly homologous isoforms (Akt1, Akt2, and Akt3) and acts as a central hub in this pathway.[3] Its activation is a multi-step process initiated by growth factors or hormones binding to receptor tyrosine kinases.[6] This leads to the activation of PI3K, which then generates the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][5] PIP3 recruits both Akt and its upstream activator PDK1 to the plasma membrane, leading to the







phosphorylation and full activation of Akt.[2] Once active, Akt phosphorylates a multitude of downstream substrates, promoting cell cycle progression and inhibiting apoptosis.[1][2]

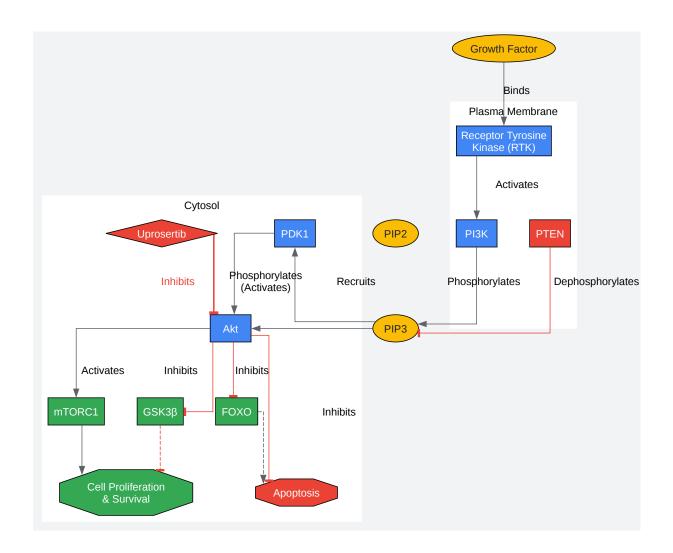
Uprosertib is an orally bioavailable, ATP-competitive inhibitor that targets all three isoforms of Akt.[7][8][9] By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of its downstream targets, thereby inhibiting the PI3K/Akt signaling pathway.[4][10] This action can lead to the induction of tumor cell apoptosis and a reduction in tumor cell proliferation.[4]

Mechanism of Action and Signaling Pathway

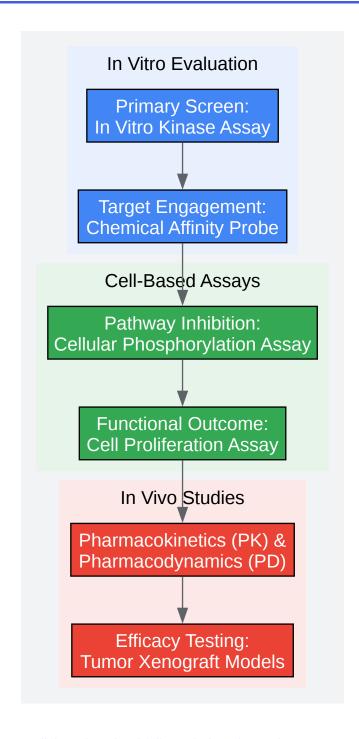
Uprosertib functions by directly competing with ATP for binding to the catalytic site of Akt kinases. This inhibition prevents the transfer of phosphate to downstream substrates, effectively blocking signal transduction. The consequences of this inhibition include the reduced phosphorylation of key proteins such as GSK3β, PRAS40, and FOXO transcription factors, leading to cell cycle arrest and the induction of apoptosis.[7]

Below is a diagram illustrating the PI3K/Akt signaling pathway and the point of inhibition by **Uprosertib**.









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